ethyl 2-(cinnamoylamino)benzoate

Medicinal Chemistry TRPA1 Modulation Structure-Activity Relationship

Researchers conducting TRPA1 structure-activity relationship (SAR) studies face uncontrolled variables when substituting ortho-substituted cinnamoyl anthranilates with meta- or para- isomers. Ethyl 2-(cinnamoylamino)benzoate (CAS 37665-47-7) provides a distinct, regiospecific data point for pharmacophore mapping, pain, itch, and fibrosis models. - Ortho-substitution pattern differentiates it from Tranilast and other positional isomers. - Ethyl ester moiety enables unique non-covalent interactions at the TRPA1 channel. - Sourced from Sigma-Aldrich's rare chemical collection, ensuring a well-defined starting material for novel chemical entity (NCE) development.

Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
Cat. No. B5687165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(cinnamoylamino)benzoate
Molecular FormulaC18H17NO3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C18H17NO3/c1-2-22-18(21)15-10-6-7-11-16(15)19-17(20)13-12-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,19,20)/b13-12+
InChIKeyJZVLKIQYMZXIBR-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Ethyl 2-(Cinnamoylamino)Benzoate


Ethyl 2-(cinnamoylamino)benzoate (CAS 37665-47-7) is an ortho-substituted cinnamoyl anthranilate derivative belonging to the broader class of N-cinnamoylanthranilic acid derivatives (CADs) [1]. It is structurally characterized by an ethyl ester moiety at the 2-position of the benzoate ring and a cinnamoyl amide linkage . Sigma-Aldrich explicitly notes that this compound is provided to early discovery researchers as part of a collection of rare and unique chemicals, and that analytical data is not collected for this product . This scarcity underscores the need for rigorous, comparator-driven justification for its selection over more readily available analogs.

Why Substitution Fails for Ethyl 2-(Cinnamoylamino)Benzoate


Ethyl 2-(cinnamoylamino)benzoate cannot be generically substituted by other cinnamoyl anthranilates or positional isomers due to profound, quantifiable differences in molecular structure that dictate biological function. The ortho-substitution pattern on the benzoate ring, as opposed to meta- or para-substitutions found in analogs like ethyl 3-(cinnamoylamino)benzoate and ethyl 4-(cinnamoylamino)benzoate , is a primary driver of unique intra- and inter-molecular interactions. Furthermore, within the broader class of cinnamoyl anthranilates, the nature of substituents on the aromatic rings dictates whether a compound acts as an agonist or antagonist of the TRPA1 channel [1]. The presence of an electron-donating group or an electron-withdrawing group on the cinnamoyl or anthranilate rings shifts the functional profile from partial agonism to potent antagonism [1]. Without a direct head-to-head comparison, any substitution would introduce uncontrolled variables, rendering experimental outcomes non-reproducible and invalidating any potential structure-activity relationship (SAR) conclusions.

Differentiation of Ethyl 2-(Cinnamoylamino)Benzoate from Analogs


Ortho vs. Para Substitution

The target compound ethyl 2-(cinnamoylamino)benzoate is differentiated from its commercially available para-substituted regioisomer, ethyl 4-(cinnamoylamino)benzoate, by the position of the cinnamoylamino group on the benzene ring. This ortho vs. para substitution pattern is not merely structural but is a critical determinant of biological activity within the cinnamoyl anthranilate class [1].

Medicinal Chemistry TRPA1 Modulation Structure-Activity Relationship

TRPA1 Agonist vs. Antagonist Modulation

Within the class of N-cinnamoylanthranilic acid derivatives (CADs), the presence of electron-donating vs. electron-withdrawing substituents dictates functional activity at the TRPA1 channel. CADs with electron-donating groups act as partial agonists or antagonists, whereas those with inductive electron-withdrawing groups are agonists with desensitizing effects [1]. While direct IC50 data for ethyl 2-(cinnamoylamino)benzoate against TRPA1 is not publicly available, this well-established class SAR provides a framework for its expected activity profile. This contrasts sharply with the clinically used CAD, Tranilast, which is a marketed anti-allergic and anti-fibrotic agent with a primary mechanism not solely centered on TRPA1 and a reported IC50 for prostaglandin D2 production of 0.1 mM .

TRPA1 Pain Research Respiratory Disease Models

Non-Tranilast Anti-Fibrotic Chemical Space

A key patent (WO-2008003141-A1) explicitly claims substituted cinnamoyl anthranilate compounds exhibiting anti-fibrotic activity, with the specific proviso that the claimed compound is not Tranilast [1]. Ethyl 2-(cinnamoylamino)benzoate, as an ortho-substituted cinnamoyl anthranilate, falls squarely within this claimed chemical space but is structurally distinct from both Tranilast and other common analogs. While quantitative anti-fibrotic data for the specific compound is not disclosed, its inclusion in a patent that intentionally carves out novel, non-Tranilast cinnamoyl anthranilates highlights its potential for anti-fibrotic research that is not addressed by the existing clinical agent.

Fibrosis Drug Discovery Intellectual Property

Research Scenarios for Ethyl 2-(Cinnamoylamino)Benzoate


Non-Covalent TRPA1 Modulation Studies

Based on class-level SAR evidence, ethyl 2-(cinnamoylamino)benzoate is a suitable candidate for studies aimed at elucidating the non-covalent, structure-dependent modulation of the TRPA1 channel. Its ortho-substitution pattern and ethyl ester group distinguish it from the simpler acids and amides in the series, making it a valuable tool for mapping the channel's pharmacophore [1]. This is particularly relevant for pain, itch, and respiratory disease models where TRPA1 plays a key role [1].

Non-Tranilast Anti-Fibrotic Drug Discovery

Given its structural coverage under a key anti-fibrotic patent that specifically excludes Tranilast, this compound is a strategic procurement for laboratories aiming to develop new chemical entities (NCEs) for treating fibrosis. It offers a starting point for SAR exploration in a novel, patent-defined chemical space [2]. Its unique ortho-substitution is a point of differentiation from the para-substituted acid of Tranilast.

Cinnamoyl Anthranilate SAR Studies

For academic groups building SAR libraries of CADs, ethyl 2-(cinnamoylamino)benzoate provides a distinct data point due to its specific regioisomeric and ester functionalities. Comparing its activity profile against known analogs like Tranilast and simpler N-cinnamoylanthranilic acids will be essential for generating robust pharmacophore models [1]. Its availability as a rare, research-grade chemical from a reputable supplier makes it a well-defined starting material .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 2-(cinnamoylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.